

evolution of Cyclic tri-AMP signaling

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Compound of Interest

Compound Name: Cyclic tri-AMP

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An In-depth Technical Guide to the Evolution of **Cyclic tri-AMP** Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic trinucleotides, particularly **cyclic tri-AMP** (c-tri-AMP or cA3), represent a fascinating and relatively recent expansion of the known universe of nucleotide second messengers. Emerging from the study of prokaryotic defense systems, c-tri-AMP signaling has been identified as a critical component of Type III CRISPR-Cas immunity. This signaling molecule is synthesized by cGAS/DncV-like nucleotidyltransferases (CD-NTases), enzymes that are evolutionarily related to the mammalian innate immune sensor cGAS. Upon detection of invading genetic elements, these enzymes produce c-tri-AMP, which acts as an allosteric activator for effector ribonucleases like Csm6, leading to the degradation of invader-derived transcripts. This guide provides a comprehensive overview of the evolutionary origins, synthesis, and mechanism of c-tri-AMP signaling, presents quantitative data on related cyclic nucleotide systems, details key experimental protocols, and explores the implications for therapeutic development.

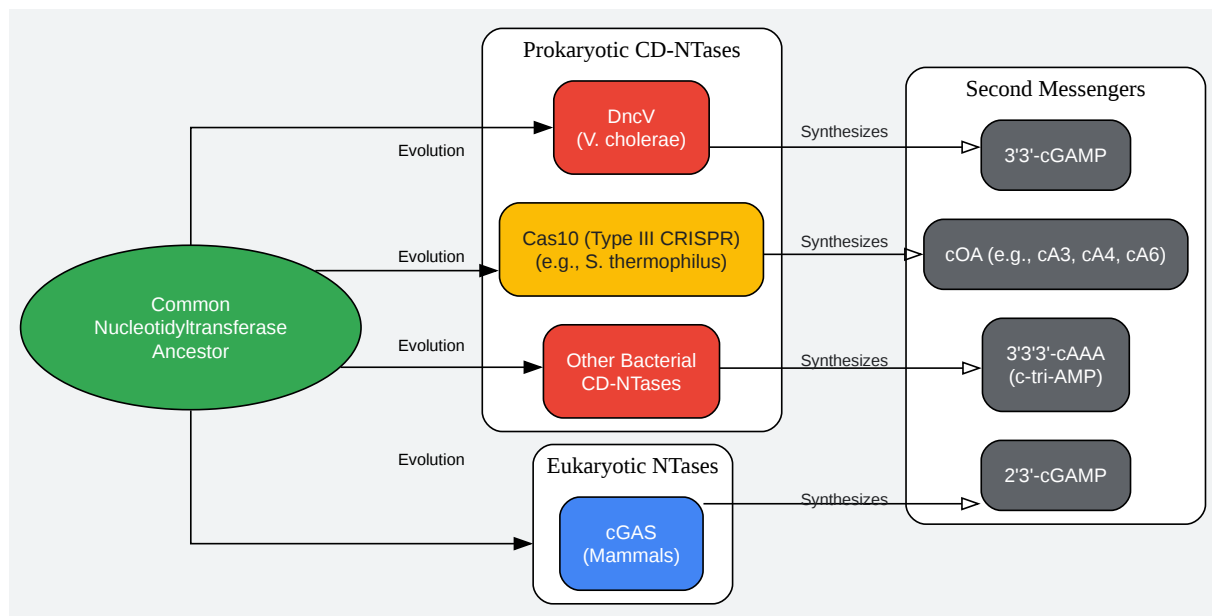
The Prokaryotic Origins: Discovery and Synthesis of c-tri-AMP

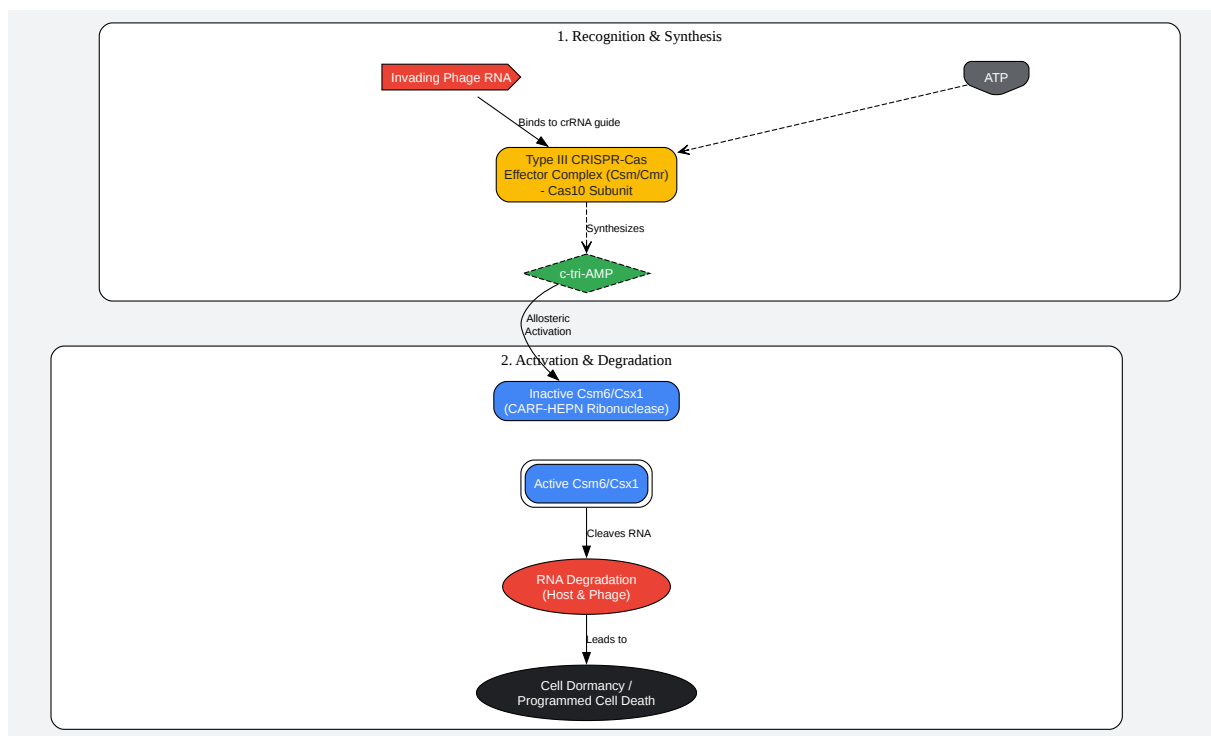
The discovery of cyclic oligonucleotides has broadened our understanding of second messenger signaling beyond the canonical cyclic di-nucleotides (CDNs) like c-di-GMP and c-di-AMP. Systematic biochemical screening of bacterial enzymes revealed a large family of cGAS/DncV-like nucleotidyltransferases (CD-NTases) capable of synthesizing an unexpected

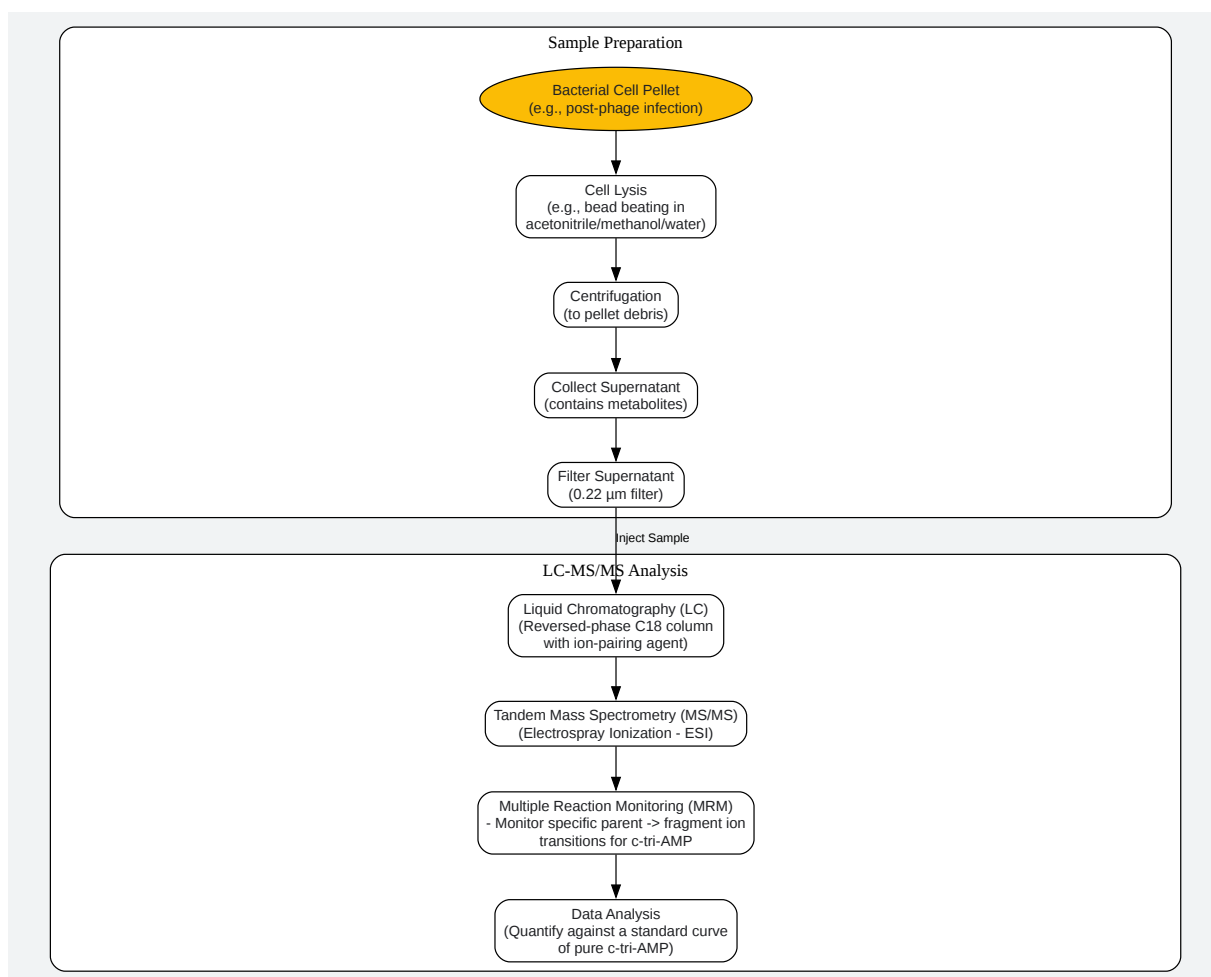
diversity of signaling molecules, including cyclic trinucleotides.[1] These enzymes are distant relatives of the mammalian cGAS, which synthesizes 2'3'-cGAMP to activate the STING pathway in response to cytosolic DNA.[2][3]

cGAS/DncV-like Nucleotidyltransferases (CD-NTases)

CD-NTases are a structurally conserved family of enzymes found across numerous bacterial phyla.[1] Their evolutionary lineage can be traced back to a common ancestor with eukaryotic cGAS, suggesting a primordial role in nucleic acid sensing and defense.[2][4] While mammalian cGAS is activated by double-stranded DNA, the activation triggers for many bacterial CD-NTases are still under investigation, though their inclusion in defense operons points towards a role in anti-phage immunity.[5] These bacterial enzymes exhibit remarkable substrate flexibility, utilizing both purine and pyrimidine nucleotides to generate a wide array of products, including 3'3'3'-cAAA (c-tri-AMP), 3'3'3'-cUUU, and mixed cyclic trinucleotides like 3'3'3'-cAAG.[3][6]







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